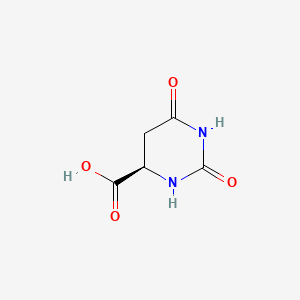

D-Hydroorotic acid

描述

属性

IUPAC Name |

(4R)-2,6-dioxo-1,3-diazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIVEPVSAGBUSI-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935112 | |

| Record name | D-4,5-Dihydroorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5988-53-4 | |

| Record name | Hydroorotic acid, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005988534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-4,5-Dihydroorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, (4R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROOROTIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXS4GY9Q24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D-Hydroorotic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of D-Hydroorotic acid (also known as (R)-dihydroorotic acid). Intended for researchers, scientists, and professionals in drug development, this document consolidates key data into structured tables, details relevant experimental methodologies, and visualizes associated biochemical pathways.

Chemical Structure and Properties

This compound is a pyrimidine derivative that plays a crucial role as an intermediate in the de novo biosynthesis of pyrimidines, essential building blocks for DNA and RNA.[1][2] Its chemical identity and physical characteristics are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (4R)-2,6-dioxohexahydropyrimidine-4-carboxylic acid | [3] |

| CAS Number | 5988-53-4 | [3] |

| Molecular Formula | C₅H₆N₂O₄ | [4][5] |

| SMILES | OC(=O)[C@H]1CC(=O)NC(=O)N1 | [3] |

| InChI Key | UFIVEPVSAGBUSI-UWTATZPHSA-N | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Source |

| Molecular Weight | 158.11 g/mol | [4][5] | |

| Melting Point | 255 °C (decomposes) | [3] | |

| Optical Activity | [α]20/D −33° | c = 1 in NaHCO₃ | [3] |

| Solubility | Soluble in DMSO (≥15.8 mg/mL), Water (≥2.74 mg/mL with gentle warming and ultrasonic), and partly soluble in water. | [6] | |

| pKa (Strongest Acidic) | 3.28 | ChemAxon | |

| pKa (Strongest Basic) | -8.2 | ChemAxon | |

| Physical Description | Solid | [4] |

Biological Role: The De Novo Pyrimidine Biosynthesis Pathway

This compound is a key intermediate in the de novo synthesis of pyrimidine nucleotides.[1][7] This pathway is fundamental for cell growth and proliferation. The conversion of this compound to orotic acid is catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] This step is a critical, rate-limiting reaction in the overall pathway.[1]

The overall pathway is depicted below:

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Experimental Protocols

Synthesis of Dihydroorotic Acid Derivatives

A general procedure for the synthesis of dihydroorotic acid derivatives can be adapted from patent literature. The core synthesis involves the cyclization of N-(alkoxycarbonyl)aspartic acid. For instance, reacting 4,5-dihydroorotic acid with a benzyl halide in the presence of an acid acceptor like triethylamine can yield benzyl 4,5-dihydroorotate. This can be followed by further modifications and subsequent removal of protecting groups to obtain the desired derivative.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

A sensitive and nonradiometric assay for the product of this compound conversion, orotic acid, can be performed using anion-exchange HPLC.[8]

-

Column: Anion-exchange column (e.g., Partisil-SAX).[8]

-

Mobile Phase: Isocratic elution with a low phosphate buffer at pH 4.0.[8]

-

Detection: UV detection at 280 nm.[8]

-

Detection Limit: Approximately 20 pmol per injection.[8]

This method can be utilized to quantify the enzymatic activity of DHODH by measuring the formation of orotic acid from this compound.

Dihydroorotate Dehydrogenase (DHODH) Enzyme Assay

The activity of DHODH, the enzyme that metabolizes this compound, can be measured spectrophotometrically. This assay monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

-

Reagents:

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).[9]

-

Recombinant human DHODH.

-

This compound (substrate).

-

Coenzyme Q10 (electron acceptor).

-

2,6-dichloroindophenol (DCIP).

-

-

Procedure:

-

Pre-incubate the recombinant DHODH enzyme with the assay buffer and Coenzyme Q10.

-

Initiate the reaction by adding this compound and DCIP.

-

Measure the decrease in absorbance at 600-650 nm over time using a microplate spectrophotometer. The rate of decrease corresponds to the rate of DCIP reduction and thus DHODH activity.[10]

-

The workflow for a DHODH inhibition assay, which is crucial for drug development, is outlined below:

Caption: DHODH Enzymatic Inhibition Assay Workflow.

Conclusion

This compound is a pivotal molecule in cellular metabolism, and its enzymatic conversion by DHODH presents a significant target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. This guide provides foundational knowledge and practical methodologies for researchers engaged in the study of this compound and its associated metabolic pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. hmdb.ca [hmdb.ca]

- 3. D -Hydroorotic acid 98 5988-53-4 [sigmaaldrich.com]

- 4. (+-)-Dihydroorotic acid | C5H6N2O4 | CID 648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. raybiotech.com [raybiotech.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A sensitive, nonradiometric assay for dihydroorotic acid dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

The Core of De Novo Pyrimidine Biosynthesis: A Technical Guide to the D-Hydroorotic Acid Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the D-Hydroorotic acid synthesis pathway, a critical segment of de novo pyrimidine biosynthesis. The pathway's central enzyme, Dihydroorotate dehydrogenase (DHODH), represents a key therapeutic target for a range of diseases, including cancer and autoimmune disorders. This document details the enzymatic reaction, its regulation, quantitative kinetic data, and detailed experimental protocols for its study.

The this compound Synthesis Pathway: An Overview

The synthesis of this compound and its subsequent oxidation to orotic acid is a pivotal stage in the de novo production of pyrimidines, which are essential building blocks for DNA and RNA.[1] This pathway is particularly crucial in rapidly proliferating cells that have a high demand for nucleotides.

The formation of this compound is the third step in the multi-enzyme cascade of de novo pyrimidine synthesis. The first three enzymatic activities are catalyzed by a multifunctional protein called CAD (Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamoylase, and Dihydroorotase). The final step in this segment of the pathway is the oxidation of this compound to orotic acid, a reaction catalyzed by Dihydroorotate dehydrogenase (DHODH).[2] This fourth step is the rate-limiting step in the overall pathway.[3]

Enzymatic Reaction

DHODH catalyzes the conversion of (S)-dihydroorotate to orotate. This reaction is a ubiquinone-mediated oxidation process.[2] In mammalian cells, DHODH is a mitochondrial enzyme located on the outer surface of the inner mitochondrial membrane.[2] The enzyme utilizes a flavin mononucleotide (FMN) cofactor. The overall reaction is as follows:

(S)-dihydroorotate + Coenzyme Q → Orotate + Coenzyme QH₂

The mechanism of dehydrogenation can differ between classes of DHODH, with Class 1 enzymes (found in bacteria) typically following a concerted mechanism, while Class 2 enzymes (including human DHODH) follow a stepwise mechanism.[2]

Quantitative Data

The following tables summarize key quantitative data related to the this compound synthesis pathway, focusing on the enzymatic kinetics of Dihydroorotate dehydrogenase (DHODH) and the inhibitory constants of various compounds.

Table 1: Kinetic Parameters of Dihydroorotate Dehydrogenase (DHODH)

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Human (recombinant) | Dihydroorotate | 15 | 1.8 | 8.0 | 37 | [3] |

| Human (recombinant) | Decylubiquinone (QD) | 5 | 1.8 | 8.0 | 37 | [3] |

| Human (recombinant) | Coenzyme Q10 | 10 | 1.5 | 8.0 | 37 | [3] |

| Toxoplasma gondii (recombinant) | Dihydroorotate | 2.5 | Not Reported | Not Reported | Not Reported | [4] |

| Toxoplasma gondii (recombinant) | Decylubiquinone (QD) | 10.9 | Not Reported | Not Reported | Not Reported | [4] |

Table 2: Inhibitory Constants (IC50) of Selected DHODH Inhibitors

| Inhibitor | Target | IC50 | Reference |

| Brequinar | Human DHODH | 1.2 - 5.2 nM | [1] |

| Teriflunomide (A77 1726) | Human DHODH | 411 nM | [1] |

| ASLAN003 | Human DHODH | 35 nM | [1] |

| H-006 | Human DHODH | 3.8 nM | [1] |

| AG-636 | Human DHODH | 17 nM | [1] |

| Indoluidin D | Human DHODH | 210 nM | [1] |

| Meds433 | Human DHODH | 1.2 nM | [1] |

| NK-A 17E-233I | Human DHODH | 400 µM | [5] |

Signaling Pathways and Regulation

The de novo pyrimidine synthesis pathway is tightly regulated to meet the metabolic demands of the cell. A key regulatory hub is the mechanistic target of rapamycin (mTOR) signaling pathway, which plays a central role in controlling cell growth and proliferation.

Activation of mTORC1 stimulates the de novo pyrimidine synthesis pathway.[6] This is achieved, in part, through the phosphorylation and activation of the CAD protein by the mTORC1 downstream effector, S6 kinase 1 (S6K1).[6] This signaling cascade ensures that nucleotide production is coordinated with other anabolic processes required for cell growth.

References

- 1. benchchem.com [benchchem.com]

- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

The Central Role of Dihydroorotic Acid in Pyrimidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the formation of glycoproteins and phospholipids.[1][2] Dihydroorotic acid (also known as (S)-dihydroorotate) is a critical intermediate in this pathway, and its enzymatic conversion is a key regulatory and therapeutic target. This technical guide provides an in-depth exploration of the biological role of dihydroorotic acid, focusing on the enzymatic reaction it undergoes, the quantitative aspects of this process, and detailed experimental protocols for its study.

Dihydroorotic Acid in the De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines begins with simple precursors and culminates in the formation of uridine monophosphate (UMP), the parent pyrimidine nucleotide from which other pyrimidines are derived. Dihydroorotic acid is the product of the third step and the substrate for the fourth step in this six-step pathway.

The pathway can be summarized as follows:

-

Carbamoyl Phosphate Synthesis: Carbamoyl phosphate synthetase II (CPSII) catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP.

-

Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) condenses carbamoyl phosphate with aspartate to form carbamoyl aspartate.

-

Ring Closure: Dihydroorotase (DHOase) catalyzes the cyclization of carbamoyl aspartate to form dihydroorotic acid.

-

Oxidation: Dihydroorotate dehydrogenase (DHODH) oxidizes dihydroorotic acid to orotic acid.[3]

-

Phosphoribosylation: Orotate phosphoribosyltransferase (OPRT) adds a ribose-5-phosphate moiety from phosphoribosyl pyrophosphate (PRPP) to orotic acid, forming orotidine-5'-monophosphate (OMP).

-

Decarboxylation: OMP decarboxylase (ODC) removes a carboxyl group from OMP to yield UMP.

The Key Enzymatic Conversion: Dihydroorotate Dehydrogenase (DHODH)

The conversion of dihydroorotic acid to orotic acid is the only redox reaction in the de novo pyrimidine synthesis pathway and is catalyzed by dihydroorotate dehydrogenase (DHODH).[3] In humans and other mammals, DHODH is a flavin mononucleotide (FMN)-dependent mitochondrial enzyme.[3] It is located on the outer surface of the inner mitochondrial membrane and is functionally linked to the electron transport chain.[3]

The reaction catalyzed by human DHODH is: (S)-dihydroorotate + ubiquinone → orotate + ubiquinol

This reaction links pyrimidine biosynthesis to mitochondrial respiration. The electrons from the oxidation of dihydroorotate are transferred to the ubiquinone pool, which then shuttles them to Complex III of the electron transport chain.[2]

Quantitative Data

The kinetic parameters of DHODH are crucial for understanding its function and for the development of inhibitors. The following table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for DHODH from different species with respect to its substrates, dihydroorotate and a ubiquinone analogue (decylubiquinone or Coenzyme Q6).

| Species | Enzyme Form | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Human | Wild-type (full-length) | L-Dihydroorotate | 10 ± 1 | 16.5 ± 0.3 | [4] |

| Human | Wild-type (full-length) | Decylubiquinone | 5 ± 1 | 16.5 ± 0.3 | [4] |

| Plasmodium berghei | - | L-Dihydroorotate | 23 | Not Reported | [5] |

| Plasmodium falciparum | - | L-Dihydroorotate | Not Reported | Not Reported | [6] |

| Mouse (Reticulocytes) | - | L-Dihydroorotate | Similar to P. berghei | Not Reported | [5] |

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Dihydroorotate Dehydrogenase Activity

Objective: To determine the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH enzyme

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Decylubiquinone (QD) or Coenzyme Q10 (CoQ10)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% (v/v) Triton X-100

-

DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DHO in DMSO.

-

Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.

-

Prepare a 10 mM stock solution of QD or CoQ10 in DMSO.

-

Dilute the recombinant human DHODH in Assay Buffer to a working concentration (e.g., 6 nM).[7]

-

-

Assay Setup:

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of DCIP (ε = 18,800 M-1cm-1).

-

One unit (U) of enzyme activity is defined as the amount of enzyme required to convert 1 µmol of dihydroorotic acid into orotic acid per minute under the specified conditions.

-

Protocol 2: Expression and Purification of Recombinant Human DHODH in E. coli

Objective: To produce and purify catalytically active, soluble human DHODH.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the human DHODH gene (N-terminally truncated to enhance solubility) with a purification tag (e.g., decahistidine).

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

SDS-PAGE materials.

Procedure:

-

Expression:

-

Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris and insoluble proteins.

-

-

Purification:

-

Load the soluble fraction of the cell lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged DHODH with Elution Buffer.

-

Collect the elution fractions.

-

-

Analysis and Storage:

-

Analyze the purified fractions by SDS-PAGE to assess purity.

-

Pool the fractions containing pure DHODH.

-

Buffer exchange the purified protein into a suitable storage buffer (e.g., containing glycerol for cryoprotection) and store at -80°C.

-

Mandatory Visualizations

References

- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Comparative studies on dihydroorotate dehydrogenase from P. berghei and the mouse reticulocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay in Summary_ki [bindingdb.org]

The Discovery and Biochemical Journey of D-Hydroorotic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of D-Hydroorotic acid, a critical intermediate in the de novo biosynthesis of pyrimidines. It traces the historical milestones of its discovery, delves into its physicochemical properties, and outlines detailed experimental protocols for its synthesis, purification, and quantification. Furthermore, this document elucidates the enzymatic reactions central to its metabolism, providing kinetic data and mechanistic insights. Signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of the pivotal role of this compound in cellular metabolism and its significance as a target for therapeutic intervention.

Discovery and History

The journey to understanding the role of this compound, more commonly referred to in its biologically active form as L-dihydroorotate, is intrinsically linked to the elucidation of the pyrimidine biosynthesis pathway. Early investigations into nucleic acid metabolism laid the groundwork for identifying the key intermediates in this essential cellular process.

A pivotal moment in the discovery of dihydroorotic acid came in the mid-20th century through the seminal work of I. Lieberman and A. Kornberg. Their 1954 paper, "Enzymatic synthesis and breakdown of a pyrimidine, orotic acid. I. Dihydroortic acid, ureidosuccinic acid, and 5-carboxymethylhydantoin," was a landmark publication that for the first time described the enzymatic conversion of ureidosuccinic acid to dihydroorotic acid and its subsequent oxidation to orotic acid.[1] This research established dihydroorotic acid as a key intermediate in the de novo synthesis of pyrimidines.

Subsequent research by Lieberman and Kornberg in 1955 further characterized the enzyme responsible for the reversible conversion of N-carbamoyl-L-aspartate to L-dihydroorotate, which they named "ureidosuccinase," now known as dihydroorotase.[2] These foundational studies provided the initial biochemical framework for understanding the synthesis and metabolism of dihydroorotic acid. The broader context of pyrimidine and purine metabolism was being actively explored during this period, with isotopic labeling studies being instrumental in tracing the origins of the atoms within the pyrimidine ring.[3]

The recognition of the evolutionary conservation of the pyrimidine biosynthesis pathway highlighted the fundamental importance of intermediates like dihydroorotic acid across diverse organisms.[4][5] While the core enzymatic steps are conserved, the organization of the enzymes involved varies, from separate monofunctional proteins in prokaryotes to multifunctional enzymes like the CAD protein in mammals, which combines the first three enzymes of the pathway, including dihydroorotase.[4][5]

In the decades that followed, the focus of research expanded to include the enzymes that metabolize dihydroorotic acid, particularly dihydroorotate dehydrogenase (DHODH), which has become a significant target for drug development in cancer and autoimmune diseases.[6] This has led to the development of sophisticated analytical techniques for the precise quantification of dihydroorotic acid in biological samples, further cementing its importance in both basic research and clinical applications.[1][7]

Physicochemical Properties of L-Dihydroorotic Acid

L-Dihydroorotic acid ((S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid) is a white to off-white crystalline powder.[8] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂O₄ | [8] |

| Molecular Weight | 158.11 g/mol | [8] |

| CAS Number | 5988-19-2 | [8] |

| Melting Point | 254-255 °C (decomposes) | [8] |

| Appearance | White to off-white crystalline powder | [8] |

| Purity | Typically ≥98.0% | [8] |

| Specific Rotation | +33.3° (c=2, 1% NaHCO₃) | [8] |

| Loss on Drying | ≤0.5% | [8] |

| Enantiomeric Excess (ee) | ≥99.4% | [8] |

Spectroscopic Data:

-

¹H NMR (600 MHz, D₂O, pH 7.0): Chemical shifts (ppm) at 4.12, 4.13, 4.11, 3.00, 2.99, 2.97, 2.96, 2.81, 2.80, 2.78, 2.77.

-

¹³C NMR (22.53 MHz, DMSO-d₆): Chemical shifts (ppm) at 172.46, 169.02, 153.25, 48.91, 32.73.

-

Mass Spectrometry (GC-MS): Key fragments (m/z) observed at 100.0, 257.0, 258.0, 359.0, 72.0.

Experimental Protocols

Chemical Synthesis of Orotic Acid (as a proxy for Dihydroorotic Acid synthesis)

A representative multi-step synthesis of orotic acid: [9]

-

Synthesis of Carbamoyl Aspartic Acid: Aspartic acid is reacted with sodium cyanate in an aqueous solution at 75°C for 4.5 hours. The pH is then adjusted to 2.3 with concentrated hydrochloric acid to precipitate carbamoyl aspartic acid. The product is filtered and dried, with a reported yield of 65%.[9]

-

Synthesis of Hydantoin Acetic Acid: The carbamoyl aspartic acid is then treated with 20 wt% hydrochloric acid and heated to dryness. The residue is recrystallized from water to yield hydantoin acetic acid with a reported yield of 76%.[9]

-

Synthesis of Carboxymethylhydantoin: Hydantoin acetic acid is reacted with liquid bromine in glacial acetic acid at 100°C for 2 hours. The product is precipitated by pouring the reaction mixture into boiling water, followed by cooling and filtration. The resulting carboxymethylhydantoin is obtained with a reported yield of 73%.[9]

-

Synthesis of Orotic Acid: The final step involves the conversion of carboxymethylhydantoin to orotic acid.

Note: This protocol is for orotic acid. The synthesis of dihydroorotic acid would require modification of the final steps to avoid the oxidation that forms the double bond in the pyrimidine ring.

Enzymatic Synthesis of L-Dihydroorotic Acid

L-dihydroorotic acid can be synthesized enzymatically from N-carbamoyl-L-aspartate using the enzyme dihydroorotase.

Protocol for Enzymatic Synthesis:

-

Reaction Mixture: Prepare a reaction mixture containing N-carbamoyl-L-aspartate (substrate) and a purified preparation of dihydroorotase enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the decrease in the concentration of N-carbamoyl-L-aspartate or the increase in the concentration of L-dihydroorotate using analytical techniques such as HPLC.

-

Termination of Reaction: The reaction can be stopped by denaturing the enzyme, for example, by adding acid or by heat treatment.

-

Purification: The L-dihydroorotic acid can then be purified from the reaction mixture using chromatographic techniques.

Purification of L-Dihydroorotic Acid

A common method for the purification of L-dihydroorotic acid from a synthesis reaction or biological extract is High-Performance Liquid Chromatography (HPLC).

HPLC Purification Protocol: [10]

-

Column: A suitable column for the separation of organic acids, such as a reverse-phase C18 column or an ion-exchange column, should be used.

-

Mobile Phase: The mobile phase composition will depend on the column used. For a reverse-phase column, a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. For an anion-exchange column, an isocratic elution with a low concentration phosphate buffer at a specific pH can be effective.[1]

-

Detection: L-dihydroorotic acid can be detected by its UV absorbance.

-

Fraction Collection: Fractions containing the purified L-dihydroorotic acid are collected.

-

Solvent Removal: The solvent is removed from the collected fractions, for example, by lyophilization, to obtain the purified solid product.

Enzymatic Assay of Dihydroorotase

The activity of dihydroorotase, the enzyme that catalyzes the formation of L-dihydroorotate from N-carbamoyl-L-aspartate, can be measured by monitoring the conversion of the substrate to the product.

Spectrophotometric Assay Protocol:

-

Principle: This assay measures the decrease in absorbance at a specific wavelength as N-carbamoyl-L-aspartate is converted to L-dihydroorotate.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., Tris-HCl, pH 8.5), a known concentration of N-carbamoyl-L-aspartate, and the enzyme preparation.

-

Measurement: Immediately after adding the enzyme, monitor the decrease in absorbance at a predetermined wavelength (e.g., 240 nm) over time using a spectrophotometer.

-

Calculation of Activity: The rate of the reaction can be calculated from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of N-carbamoyl-L-aspartate. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Quantification of L-Dihydroorotic Acid in Biological Samples

A highly sensitive and specific method for the quantification of L-dihydroorotic acid in biological matrices such as plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

LC-MS/MS Quantification Protocol: [7]

-

Sample Preparation: Human plasma samples are spiked with a stable isotope-labeled internal standard of L-dihydroorotic acid. Proteins are then precipitated from the plasma, typically using a cold organic solvent like acetonitrile.

-

Chromatographic Separation: The supernatant is injected onto an HPLC system for chromatographic separation. A reverse-phase C18 column is commonly used with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both L-dihydroorotic acid and its internal standard are monitored for quantification.

-

Quantification: A calibration curve is generated using a surrogate matrix (e.g., a solution of bovine serum albumin) spiked with known concentrations of L-dihydroorotic acid. The concentration of L-dihydroorotic acid in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[7] The linear analytical range for DHO in human plasma has been reported as 3.00-3,000 ng/mL.[7]

Biochemical Pathways and Enzymology

L-Dihydroorotic acid is a key intermediate in the de novo pyrimidine biosynthesis pathway, which is responsible for the synthesis of the pyrimidine nucleotides essential for DNA and RNA synthesis.[5][8]

De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines begins with simple precursor molecules and culminates in the formation of uridine monophosphate (UMP), which can then be converted to other pyrimidine nucleotides.

Caption: De novo pyrimidine biosynthesis pathway.

Key Enzymes in this compound Metabolism

Two primary enzymes are directly involved in the metabolism of L-dihydroorotic acid:

-

Dihydroorotase (EC 3.5.2.3): This enzyme catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to form L-dihydroorotate.[2] It is the third enzyme in the de novo pyrimidine biosynthesis pathway. In mammals, this enzymatic activity is part of the multifunctional CAD protein.[4]

-

Dihydroorotate Dehydrogenase (DHODH) (EC 1.3.5.2): This enzyme catalyzes the oxidation of L-dihydroorotate to orotate, the fourth and only mitochondrial step in the de novo pyrimidine biosynthesis pathway.[5] DHODH is a flavoenzyme that uses a quinone as an electron acceptor.

Enzyme Kinetics

The kinetic parameters of the enzymes involved in L-dihydroorotate metabolism are crucial for understanding the regulation of the pyrimidine biosynthesis pathway.

| Enzyme | Substrate(s) | Km | Vmax | Organism | Reference(s) |

| Dihydroorotate Dehydrogenase | L-Dihydroorotate | ~12 µM | - | Rat Liver Mitochondria | [1] |

| Dihydroorotate Dehydrogenase | L-Dihydroorotate | 80-1000 µM (high concentration range) | Comparable to HPLC assay | Rat Liver Mitochondria | [1] |

Note: Specific Km and Vmax values for dihydroorotase are not consistently reported in the readily available literature and can vary significantly depending on the source of the enzyme and the assay conditions.

Experimental Workflows

Workflow for DHODH Inhibition Assay

The inhibition of dihydroorotate dehydrogenase is a key strategy in the development of drugs for various diseases. A common workflow for assessing DHODH inhibition is as follows:

Caption: Workflow for a DHODH inhibition assay.

Logical Relationship of Dihydroorotase in the CAD Multifunctional Enzyme

In mammals, dihydroorotase is one of three enzymatic domains of the CAD protein. This structural organization facilitates substrate channeling and coordinated regulation of the initial steps of pyrimidine biosynthesis.

References

- 1. A sensitive, nonradiometric assay for dihydroorotic acid dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic synthesis and breakdown of a pyrimidine, orotic acid. III. Ureidosuccinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. davuniversity.org [davuniversity.org]

- 4. The evolutionary history of the first three enzymes in pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 6. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and characterization of dihydroorotate dehydrogenase A from Lactococcus lactis, crystallization and preliminary X-ray diffraction studies of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

- 9. CN104496912A - Preparation method for orotic acid - Google Patents [patents.google.com]

- 10. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor UDP-N-acetylmuramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantiomers of Hydroorotic Acid: A Technical Guide to the L- and D-Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroorotic acid, a key intermediate in the de novo biosynthesis of pyrimidines, exists as two enantiomers: L-hydroorotic acid and D-hydroorotic acid. This technical guide provides a comprehensive overview of these stereoisomers, with a focus on their distinct biological roles and physicochemical properties. The L-enantiomer is the biologically active form, serving as the substrate for the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical enzyme for cell proliferation and a validated drug target. In contrast, the D-enantiomer is not known to be biologically active. This document details the metabolic pathway involving L-hydroorotic acid, summarizes its known quantitative data, and provides detailed hypothetical experimental protocols for the synthesis, resolution, and analysis of both enantiomers. The stark differences in their biological activities underscore the importance of stereochemistry in drug design and development.

Introduction

Hydroorotic acid, also known as dihydroorotic acid, is a heterocyclic compound that plays a crucial role in the metabolic pathway for the synthesis of pyrimidine nucleotides, which are essential building blocks of DNA and RNA.[1] The molecule possesses a single chiral center, giving rise to two non-superimposable mirror images: L-(-)-hydroorotic acid (the (S)-enantiomer) and D-(+)-hydroorotic acid (the (R)-enantiomer).[2]

The biological significance of these enantiomers is dramatically different. L-hydroorotic acid is an essential metabolite in nearly all living organisms, acting as the substrate for the enzyme dihydroorotate dehydrogenase (DHODH).[3][4][5] This enzyme catalyzes the oxidation of L-hydroorotic acid to orotic acid, a key step in the de novo pyrimidine biosynthesis pathway.[1][6] The stereospecificity of DHODH is absolute, with the enzyme exclusively recognizing the L-enantiomer.[7] Consequently, this compound is considered biologically inert in this pathway.

This guide will delve into the technical details of both enantiomers, providing a comparative analysis of their properties, metabolic fates, and the experimental methodologies used to study them.

Physicochemical and Biological Properties

The available quantitative data for the enantiomers of hydroorotic acid are summarized below. It is important to note that the vast majority of published data pertains to the biologically active L-enantiomer. Information on the D-enantiomer is scarce, reflecting its limited biological relevance.

Data Presentation

| Property | L-Hydroorotic Acid | This compound | Reference(s) |

| IUPAC Name | (4S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid | (4R)-2,6-dioxo-1,3-diazinane-4-carboxylic acid | [2] |

| CAS Number | 5988-19-2 | Not readily available | [8] |

| Molecular Formula | C₅H₆N₂O₄ | C₅H₆N₂O₄ | [8] |

| Molecular Weight | 158.11 g/mol | 158.11 g/mol | [8] |

| Melting Point | 266 °C (decomposes) | Not reported | [8] |

| Solubility | Soluble in DMSO (≥15.8 mg/mL), sparingly soluble in water. | Not reported | [9] |

| Biological Activity | Substrate for dihydroorotate dehydrogenase (DHODH).[4][10] | Not a substrate for DHODH. | [7] |

Metabolic Significance and Signaling Pathways

L-hydroorotic acid is a critical intermediate in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (CTP, TTP, and UTP) required for DNA and RNA synthesis.[6]

The conversion of L-hydroorotic acid to orotic acid is catalyzed by dihydroorotate dehydrogenase (DHODH), an enzyme located on the inner mitochondrial membrane.[1] This reaction is unique as it is the only redox step in the pyrimidine biosynthesis pathway and is coupled to the mitochondrial electron transport chain.[1] The electrons from the oxidation of L-hydroorotic acid are transferred to the ubiquinone pool, contributing to cellular respiration.[11]

Given its central role in nucleotide metabolism, DHODH is a well-established therapeutic target for a range of diseases, including autoimmune disorders and cancer.[5][6] Inhibitors of DHODH effectively deplete the cellular pool of pyrimidines, thereby arresting the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells.[6]

The D-enantiomer of hydroorotic acid is not known to participate in any significant metabolic or signaling pathways.

Visualization of the De Novo Pyrimidine Biosynthesis Pathway

References

- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Hydroorotic acid, L- | C5H6N2O4 | CID 439216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereospecificity of the dihydroorotate-dehydrogenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. raybiotech.com [raybiotech.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Indirect inhibition of mitochondrial dihydroorotate dehydrogenase activity by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Hydroorotic Acid as an Antimetabolite of L-Dihydroorotic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of D-hydroorotic acid as a potential antimetabolite of its stereoisomer, L-dihydroorotic acid, a critical intermediate in the de novo pyrimidine biosynthesis pathway. The conversion of L-dihydroorotic acid to orotic acid is catalyzed by the enzyme dihydroorotate dehydrogenase (DHODH), a validated and highly pursued target for the development of therapeutics in oncology and autoimmune diseases. This document will delve into the stereospecificity of DHODH, the hypothesized mechanism of action of this compound as a competitive inhibitor, and the potential implications for drug development. Detailed experimental protocols for assessing DHODH inhibition and the effects on cell proliferation are provided, alongside a comparative analysis of known DHODH inhibitors.

Introduction: The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the formation of glycoproteins and phospholipids.[1] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleic acid precursors.[1] In contrast, most normal, quiescent cells can utilize salvage pathways to recycle pyrimidines. This metabolic dependency of proliferating cells on the de novo pathway makes its enzymes attractive targets for therapeutic intervention.

The fourth and only redox step in this pathway is the oxidation of L-dihydroorotic acid to orotic acid, a reaction catalyzed by the flavin-dependent mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2] DHODH is located on the inner mitochondrial membrane and is functionally linked to the electron transport chain.[2]

L-Dihydroorotic Acid and Dihydroorotate Dehydrogenase (DHODH)

L-Dihydroorotic acid is the natural substrate for DHODH.[3] The enzyme exhibits a high degree of stereospecificity, exclusively catalyzing the oxidation of the L-isomer ((S)-dihydroorotate).[4] This stereoselectivity is a critical aspect of the enzyme's function and provides the basis for considering the D-isomer as a potential modulator of its activity.

This compound: A Hypothesized Antimetabolite

An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by inhibiting an enzyme. Given the strict stereospecificity of DHODH for L-dihydroorotic acid, it is hypothesized that this compound, the unnatural stereoisomer, could act as an antimetabolite.

Proposed Mechanism of Action: Competitive Inhibition

It is postulated that this compound may act as a competitive inhibitor of DHODH. In this model, the D-isomer would bind to the active site of the enzyme, competing with the natural substrate, L-dihydroorotic acid. While bound, this compound would not be catalytically converted to orotic acid due to its incorrect stereochemistry, effectively blocking the enzyme's function and halting the de novo pyrimidine biosynthesis pathway.

To date, direct experimental evidence and quantitative data (e.g., Ki or IC50 values) for the inhibitory activity of this compound against DHODH are not extensively reported in the scientific literature. Further investigation is required to validate this hypothesis and quantify the potential inhibitory potency of the D-isomer.

Signaling Pathways and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the key steps in the de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH and the potential point of inhibition by this compound.

Experimental Workflow for Assessing DHODH Inhibition

A typical workflow to evaluate the inhibitory potential of a compound like this compound against DHODH involves a series of in vitro and cell-based assays.

Quantitative Data: A Comparative Look at Known DHODH Inhibitors

To provide context for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized DHODH inhibitors. These values were determined using in vitro enzymatic assays.

| Inhibitor | Target Organism/Enzyme | IC50 (nM) | Reference |

| Brequinar | Human DHODH | 5.2 | [5] |

| Teriflunomide (A77 1726) | Human DHODH | 1,200 | [6] |

| Leflunomide | Human DHODH | >100,000 (pro-drug) | [6] |

| ASLAN003 (Farudodstat) | Human DHODH | 35 | [7] |

| BAY-2402234 | Human DHODH | 1.2 | [7] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

In Vitro DHODH Enzymatic Inhibition Assay (DCIP-Based)

This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

This compound (test compound)

-

Known DHODH inhibitor (positive control, e.g., Brequinar)

-

DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Dissolve this compound and the positive control inhibitor in DMSO to create stock solutions (e.g., 10 mM).

-

Prepare serial dilutions of the test and control compounds in DMSO.

-

Prepare a 10 mM stock solution of L-dihydroorotic acid (DHO) in DMSO.

-

Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.

-

Prepare a 10 mM stock solution of CoQ10 in DMSO.

-

Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.

-

-

Assay Setup:

-

Add 2 µL of the inhibitor dilutions (or DMSO for vehicle control) to the wells of a 96-well plate.

-

Add 178 µL of the diluted DHODH enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction volume should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC50 value.[8]

-

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on cell proliferation by measuring the metabolic activity of viable cells.

Materials:

-

Cancer cell line dependent on de novo pyrimidine synthesis (e.g., A549, HL-60)

-

Complete cell culture medium

-

This compound

-

Known DHODH inhibitor (positive control)

-

Uridine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the positive control inhibitor in cell culture medium.

-

For rescue experiments, prepare parallel plates with medium supplemented with uridine (e.g., 100 µM).

-

Treat the cells with the compound dilutions and incubate for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the compound concentration to determine the EC50 value (the concentration that inhibits cell proliferation by 50%).[9]

-

Conclusion and Future Directions

The strict stereospecificity of dihydroorotate dehydrogenase for L-dihydroorotic acid provides a strong rationale for investigating this compound as a potential antimetabolite. The hypothesized mechanism of competitive inhibition, if validated, could open new avenues for the design of novel DHODH inhibitors. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's biological activity. Future research should focus on the synthesis of high-purity this compound and its rigorous testing in both enzymatic and cell-based assays to determine its inhibitory potency and potential as a therapeutic agent or a research tool to further probe the active site of DHODH. Such studies will be instrumental in either confirming or refuting the role of this compound as an antimetabolite of L-dihydroorotic acid.

References

- 1. medium.com [medium.com]

- 2. real-j.mtak.hu [real-j.mtak.hu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. toolify.ai [toolify.ai]

- 8. benchchem.com [benchchem.com]

- 9. atcc.org [atcc.org]

The Function of Dihydroorotic Acid in Metabolic Pathways: A Technical Guide

Introduction

Dihydroorotic acid (DHOA), specifically its biologically active stereoisomer (S)-dihydroorotate, is a critical intermediate metabolite in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is fundamental for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential building blocks for DNA and RNA.[4] The enzyme responsible for the conversion of dihydroorotate, Dihydroorotate Dehydrogenase (DHODH), has emerged as a significant therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[5][6][7] This technical guide provides a comprehensive overview of the function of dihydroorotic acid, the mechanisms of its metabolic conversion, and its significance in cellular metabolism and drug development.

Core Function in De Novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a multi-step enzymatic process that begins with simple precursors like glutamine, bicarbonate, and aspartate.[8][9] Dihydroorotic acid is the product of the third step, formed from N-carbamoyl-L-aspartate by the enzyme dihydroorotase.[10] The pivotal role of dihydroorotic acid lies in its subsequent oxidation to orotic acid, the first pyrimidine ring structure formed in the pathway.[11][12]

This reaction is the fourth and only redox step in the entire pathway, catalyzed by Dihydroorotate Dehydrogenase (DHODH).[5][8]

(S)-dihydroorotate + Quinone → Orotate + Quinone-H₂

Human DHODH is a flavin-dependent enzyme located on the inner mitochondrial membrane, where it is functionally linked to the electron transport chain via the ubiquinone/coenzyme Q pool.[7][13][14] This unique subcellular localization links pyrimidine biosynthesis directly to mitochondrial respiration and cellular bioenergetics.[13][15] Because rapidly proliferating cells, such as cancer cells or activated lymphocytes, have a high demand for nucleotides, they are particularly reliant on the de novo pathway, making DHODH a key target for therapeutic intervention.[5][14]

Metabolic Significance and Therapeutic Implications

The conversion of dihydroorotic acid to orotic acid is a rate-limiting step in pyrimidine synthesis.[4] Inhibition of DHODH leads to the depletion of the pyrimidine nucleotide pool, which has several downstream consequences for the cell:

-

Cell Cycle Arrest: Insufficient pyrimidine levels halt DNA replication, causing cells to arrest, typically in the S-phase of the cell cycle.[4][5]

-

Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.[5][16]

-

Induction of Differentiation: In certain cancer types, such as acute myeloid leukemia (AML), DHODH inhibition can induce terminal differentiation of malignant cells.[15][16]

-

Modulation of Cellular Processes: Beyond nucleic acid synthesis, pyrimidine-derived molecules are crucial for the biosynthesis of glycoproteins, glycolipids, and phospholipids.[14][15]

These effects underpin the clinical utility of DHODH inhibitors. Drugs like Leflunomide and its active metabolite Teriflunomide are used to treat autoimmune diseases such as rheumatoid arthritis and multiple sclerosis by suppressing the proliferation of activated T-cells.[6][13] Furthermore, a new generation of potent DHODH inhibitors is under investigation for cancer therapy.[5][14]

Quantitative Data: Potency of DHODH Inhibitors

The following table summarizes the in vitro potency (IC₅₀) of several well-characterized inhibitors against human DHODH. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target | IC₅₀ (nM) | Reference(s) |

| H-006 | DHODH | 3.8 | [14] |

| Brequinar | DHODH | 4.5 - ~20 | [17] |

| A771726 (Teriflunomide) | DHODH | 411 - 773 | [17] |

| Leflunomide | DHODH | - (Prodrug) | [13] |

| Isobavachalcone | DHODH | - | [7] |

| NPD723 | DHODH | 1,523 | [14] |

Experimental Protocols

DHODH Enzyme Inhibition Assay (DCIP-Based)

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant human DHODH.

-

Principle: The activity of DHODH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[14][17] As DHODH oxidizes dihydroorotate, the electrons are transferred (via a cofactor like Coenzyme Q₁₀) to DCIP, causing it to lose its blue color. The rate of this color change, measured by absorbance at 600-650 nm, is proportional to DHODH activity.[14]

-

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[14]

-

Enzyme: Recombinant human DHODH (e.g., N-terminal His-tagged with transmembrane domain deletion).[14]

-

Substrate: 500 µM Dihydroorotic acid.[14]

-

Cofactor: 100 µM Coenzyme Q₁₀.[14]

-

Electron Acceptor: 200 µM DCIP.[14]

-

Test Compound: Serial dilutions of the inhibitor dissolved in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Pre-incubate recombinant DHODH with the test compound in the assay buffer containing Coenzyme Q₁₀ and DCIP at 25°C for 30 minutes.[14]

-

Initiate the reaction by adding the dihydroorotic acid substrate.[14]

-

Immediately measure the decrease in absorbance at 650 nm over time (e.g., for 10 minutes) using a microplate reader.[14]

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]

-

-

Cell-Based Rescue Assay

This assay confirms that the cytotoxic or anti-proliferative effect of a compound is specifically due to the inhibition of DHODH in a cellular context.

-

Principle: If a compound's effect is due to blocking the de novo pyrimidine synthesis pathway at the DHODH step, then supplying the cells with the product of the reaction (orotic acid) or a downstream product (uridine) should rescue the cells from the compound-induced toxicity.[14] Dihydroorotic acid, the substrate, should not rescue the cells.[14]

-

Methodology:

-

Cell Culture:

-

Use a cancer cell line known to be dependent on de novo pyrimidine synthesis (e.g., HL-60, A549).[14]

-

Seed cells in multi-well plates and allow them to attach or acclimate.

-

-

Treatment:

-

Treat the cells with a fixed, cytotoxic concentration of the test compound (e.g., 2-3 times its IC₅₀ for cell growth).

-

In parallel, treat cells with the test compound in the presence of a rescuing agent (e.g., 100 µM orotic acid or 100 µM uridine).[14]

-

Include appropriate controls: untreated cells, cells with inhibitor alone, and cells with rescuing agent alone.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 48-72 hours).[14]

-

-

Viability Assessment:

-

Assess cell viability using a suitable method, such as a Trypan Blue dye exclusion assay or a luminescence-based assay (e.g., CellTiter-Glo).[14]

-

-

Data Analysis:

-

Compare the viability of cells treated with the inhibitor alone to those co-treated with the inhibitor and the rescuing agent. A significant increase in viability in the presence of orotic acid or uridine confirms the on-target effect.

-

-

Visualizations

Pathway and Workflow Diagrams

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Caption: Experimental Workflow for DHODH Inhibitor Validation.

Caption: DHODH Links Metabolism to Cell Proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. hmdb.ca [hmdb.ca]

- 3. Hydroorotic acid, L- | C5H6N2O4 | CID 439216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. What are DHODH modulators and how do they work? [synapse.patsnap.com]

- 7. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Mechanism of the dihydroorotase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]

- 16. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

D-Hydroorotic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Hydroorotic acid, focusing on its core physicochemical properties and its role in biological pathways. This document is intended for researchers, scientists, and professionals in drug development who are interested in pyrimidine metabolism and related therapeutic targets.

Core Properties of Hydroorotic Acid

| Property | Value | Forms |

| Molecular Weight | 158.11 g/mol [1][2][3] | D-, L-, and DL-Hydroorotic acid |

| CAS Number | 5988-19-2[4][5][6] | L-Hydroorotic acid (S-isomer) |

| 155-54-4[1][7][8][9][10] | (+/-)-Hydroorotic acid (Racemic mixture) | |

| 6202-10-4[1][11][12][13] | DL-Hydroorotic acid (Racemic mixture) | |

| Not readily available | This compound (R-isomer) |

Role in Pyrimidine Biosynthesis

Hydroorotic acid is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the creation of nucleotides for DNA and RNA synthesis. The L-isomer, L-dihydroorotate, is the direct substrate for the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the oxidation of L-dihydroorotate to orotate, a pivotal step in the formation of uridine monophosphate (UMP).

The diagram below illustrates the position of hydroorotic acid within this vital metabolic pathway.

Experimental Protocols

The enzymatic conversion of dihydroorotic acid is frequently studied to assess the activity of dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive and anti-cancer drugs. Below are summaries of common experimental methodologies used to assay DHODH activity.

Dihydroorotate Dehydrogenase (DHODH) Enzyme Assay

This protocol outlines a general method for measuring DHODH activity based on the conversion of dihydroorotic acid to orotic acid.

-

Preparation of Reaction Mixture : A reaction buffer is prepared, typically containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.05% Triton X-100.

-

Enzyme and Substrate : Recombinant human DHODH is pre-incubated with cofactors such as 100 µM coenzyme Q10.

-

Initiation of Reaction : The reaction is initiated by adding the substrate, dihydroorotic acid, to a final concentration of approximately 500 µM.

-

Monitoring the Reaction : The formation of orotic acid can be monitored using several detection methods:

-

Spectrophotometry : The reduction of an artificial electron acceptor like 2,6-dichloroindophenol (DCIP) can be measured by the decrease in absorbance at 650 nm.

-

HPLC : A more sensitive method involves separating the product, orotic acid, from the substrate using anion-exchange high-performance liquid chromatography (HPLC) and quantifying it by UV detection at 280 nm. This method has a detection limit of around 20 pmol per injection.

-

Fluorescence Assay : Orotic acid can be derivatized to produce a fluorescent compound, allowing for highly sensitive detection.

-

-

Data Analysis : Enzyme kinetics, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can be calculated from the rate of product formation at various substrate concentrations. The apparent Km for dihydroorotic acid has been reported to be approximately 12 µM.

These assays are crucial for screening potential inhibitors of DHODH, which are of significant interest in drug development for autoimmune diseases and cancer.

References

- 1. (+-)-Dihydroorotic acid | C5H6N2O4 | CID 648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. L-Dihydroorotic acid, 98% | Fisher Scientific [fishersci.ca]

- 5. hmdb.ca [hmdb.ca]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 4,5-Dihydroorotic acid - Wikipedia [en.wikipedia.org]

- 8. 2,6-Dioxo-1,3-diazinane-4-carboxylic acid | 155-54-4 | AAA15554 [biosynth.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. ååç©ç¾ç§ [baike.kingdraw.com]

- 11. DL-DIHYDROOROTIC ACID CAS#: 6202-10-4 [m.chemicalbook.com]

- 12. CNP0415797.0 - COCONUT [coconut.naturalproducts.net]

- 13. aladdin-e.com [aladdin-e.com]

An In-depth Technical Guide to the Physical and Chemical Properties of D-Hydroorotic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Hydroorotic acid, the (R)-enantiomer of 2,6-dioxohexahydro-4-pyrimidinecarboxylic acid, is a key intermediate in the de novo pyrimidine biosynthesis pathway. Its metabolism is intrinsically linked to the enzyme dihydroorotate dehydrogenase (DHODH), a validated target for therapeutic intervention in proliferative and inflammatory diseases. A thorough understanding of the physicochemical properties of this compound is paramount for researchers engaged in drug design, development, and the study of pyrimidine metabolism. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols, and relevant biochemical pathway diagrams.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that much of the available experimental data pertains to the more commonly studied L-enantiomer or the racemic mixture. Where data is specific to the D-enantiomer, it is explicitly stated.

General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (4R)-2,6-dioxo-1,3-diazinane-4-carboxylic acid | [1] |

| Synonyms | (R)-2,6-Dioxohexahydro-4-pyrimidinecarboxylic acid, Dihydro-D-orotic acid | |

| CAS Number | 5988-53-4 | |

| Molecular Formula | C₅H₆N₂O₄ | [2] |

| Molecular Weight | 158.11 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 255 °C (decomposes) | |

| Boiling Point | Not available | |

| pKa (Strongest Acidic) | ~3.28 (Predicted) | [3] |

Solubility

Quantitative solubility data for this compound is limited. The following table provides available data for the L-enantiomer, which is expected to have similar solubility properties.

| Solvent | Solubility | Source(s) |

| Water | ≥2.74 mg/mL (with gentle warming and sonication) | [4] |

| Dimethyl Sulfoxide (DMSO) | ≥15.8 mg/mL | [4][5] |

| Dimethylformamide (DMF) | Soluble | [6] |

| Ethanol | Insoluble | [4] |

Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR (500 MHz, D₂O) | δ (ppm): 2.81-2.76 (m), 2.98-2.95 (m), 4.13-4.10 (m) | [1] |

| ¹³C NMR (22.53 MHz, DMSO-d₆) | δ (ppm): 32.73, 48.91, 153.25, 169.02, 172.46 | [2] |

| Mass Spectrometry (GC-MS) | m/z: 257, 359 |

Biochemical Context: The De Novo Pyrimidine Biosynthesis Pathway

This compound is a crucial intermediate in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the oxidation of dihydroorotate to orotate. This pathway is a key target in cancer and autoimmune disease research.

Experimental Protocols

Synthesis of Dihydroorotic Acid (General, Racemic)

A general method for the synthesis of dihydroorotic acid involves the cyclization of carbamylaspartic acid, which is formed by heating an aqueous solution of aspartic acid and urea[7].

Materials:

-

L-Aspartic acid

-

Urea

-

Deionized water

Procedure:

-

Prepare an aqueous solution of L-aspartic acid and urea.

-

Heat the solution to induce the formation of N-carbamyl-L-aspartate.

-

Continued heating will result in the cyclization of N-carbamyl-L-aspartate to form L-dihydroorotic acid with the loss of a water molecule[7].

-

The product can be purified by recrystallization. The specific conditions for crystallization, such as solvent, temperature, and pH, may need to be optimized[8][9].

Note: For the synthesis of the D-enantiomer, (R)-aspartic acid would be used as the starting material. Asymmetric synthesis methods would be required for enantiomerically pure this compound, which are complex and beyond the scope of this general protocol[10][11][12].

Purification and Analysis by Chiral HPLC

Purification of this compound can be achieved through recrystallization. For the analysis and separation of D- and L-enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice[13][14].

General Protocol for Chiral HPLC Separation:

-

Column Selection: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD, is often effective for the separation of acidic compounds[15].

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol)[15]. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary to improve peak shape and resolution[15].

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Detection: UV detection at approximately 280 nm is suitable for dihydroorotic acid[16].

Dihydroorotate Dehydrogenase (DHODH) Enzyme Assay

The activity of DHODH and the inhibitory potential of test compounds can be assessed using a spectrophotometric assay that measures the reduction of an electron acceptor.

Materials:

-

Recombinant human DHODH

-

This compound

-

2,6-dichloroindophenol (DCIP) as an electron acceptor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

Test inhibitor compound dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant human DHODH enzyme. Include a control with DMSO instead of the test compound.

-

Pre-incubate the plate to allow for the binding of the inhibitor to the enzyme.

-

Prepare a reaction mix containing this compound and DCIP in the assay buffer.

-

Initiate the reaction by adding the reaction mix to each well.

-

Immediately measure the decrease in absorbance at a wavelength appropriate for DCIP (e.g., 600-650 nm) in kinetic mode to monitor the rate of DCIP reduction, which is proportional to DHODH activity[16].

-

Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound for researchers in academia and industry. While some data, particularly for the pure D-enantiomer, remains to be experimentally determined, the information presented herein offers a solid foundation for its use in drug discovery and metabolic research. The provided experimental protocols serve as a starting point for the synthesis, analysis, and enzymatic studies involving this critical metabolite. As research into DHODH and pyrimidine metabolism continues to evolve, a comprehensive understanding of its substrates, such as this compound, will remain indispensable.

References

- 1. (+-)-Dihydroorotic acid | C5H6N2O4 | CID 648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroorotic acid, L- | C5H6N2O4 | CID 439216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. apexbt.com [apexbt.com]

- 5. raybiotech.com [raybiotech.com]

- 6. L-Dihydroorotic acid, 98% | Fisher Scientific [fishersci.ca]

- 7. Prebiotic synthesis of orotic acid parallel to the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Asymmetric synthesis of chiral organofluorine compounds: use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. A sensitive, nonradiometric assay for dihydroorotic acid dehydrogenase using anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of D-Hydroorotic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Hydroorotic acid is an enantiomer of L-hydroorotic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway. The stereospecificity of enzymatic reactions makes the individual quantification of D- and L-hydroorotic acid crucial for understanding its potential physiological or pathological roles, as well as for the development of drugs targeting the pyrimidine synthesis pathway. This document provides detailed application notes and proposed protocols for the analytical quantification of this compound.

Signaling Pathway: De Novo Pyrimidine Biosynthesis

This compound is not a canonical intermediate in the primary de novo pyrimidine biosynthesis pathway in humans, which specifically involves the L-enantiomer. However, its presence could be of interest in various biological systems or as a metabolite of certain xenobiotics. The canonical pathway is presented below for context.

Figure 1: De Novo Pyrimidine Biosynthesis Pathway.

Analytical Methods for this compound Quantification

Proposed Chiral High-Performance Liquid Chromatography (HPLC) Method

This proposed method utilizes a polysaccharide-based chiral stationary phase (CSP) for the enantioselective separation of D- and L-Hydroorotic acid, followed by UV detection. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known to be effective for the chiral resolution of a wide range of acidic compounds.

Experimental Workflow

Figure 2: Proposed Chiral HPLC Workflow.

Detailed Protocol

a) Sample Preparation (from Plasma)

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-